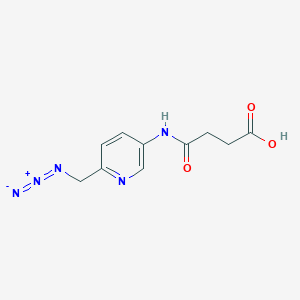
picolyl-azide-Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolyl-azide-Acid is a compound that has garnered significant interest in the field of bioorthogonal chemistry. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for labeling and modifying biomolecules in live cells . The picolyl azide moiety enhances the efficiency of these reactions, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
The synthesis of picolyl-azide-Acid typically involves the preparation of picolyl azide-lysine (PazK), a noncanonical amino acid (ncAA) that can be incorporated into proteins using genetic code expansion techniques . The synthetic route involves two main building blocks: a lysine derivative and an azide . The reaction conditions for the synthesis are optimized to ensure high efficiency and yield . Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis and purification would apply.
Analyse Chemischer Reaktionen
Picolyl-azide-Acid primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is a type of click chemistry that is highly specific and efficient . Common reagents used in these reactions include copper(I) catalysts and alkyne substrates . The major products formed from these reactions are triazoles, which are stable and can be further modified for various applications .
Wissenschaftliche Forschungsanwendungen
Picolyl-azide-Acid has a wide range of scientific research applications. In chemistry, it is used for the selective labeling of biomolecules, enabling the study of complex biological processes . In biology, it facilitates the tracking and imaging of proteins in live cells . Industrially, it can be used in the synthesis of complex molecules and materials .
Wirkmechanismus
The mechanism of action of picolyl-azide-Acid involves its participation in CuAAC reactions. The picolyl azide moiety chelates copper ions, enhancing the efficiency of the cycloaddition reaction . This allows for rapid and selective labeling of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved are primarily those associated with the proteins or other biomolecules being labeled .
Vergleich Mit ähnlichen Verbindungen
Picolyl-azide-Acid is unique in its ability to enhance the efficiency of CuAAC reactions through copper chelation . Similar compounds include other azide-containing fluorescent dyes and noncanonical amino acids used in bioorthogonal chemistry . this compound stands out due to its superior reactivity and compatibility with live cell applications .
Eigenschaften
Molekularformel |
C10H11N5O3 |
|---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
4-[[6-(azidomethyl)pyridin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11N5O3/c11-15-13-6-7-1-2-8(5-12-7)14-9(16)3-4-10(17)18/h1-2,5H,3-4,6H2,(H,14,16)(H,17,18) |
InChI-Schlüssel |
BIJQEPSJQPATMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1NC(=O)CCC(=O)O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)
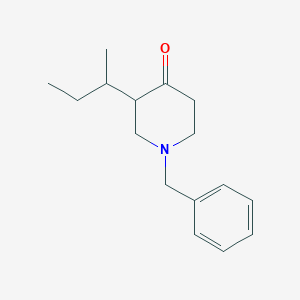
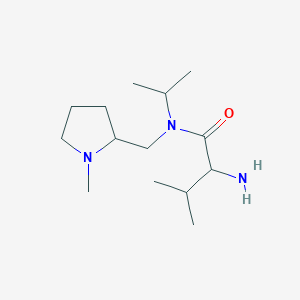


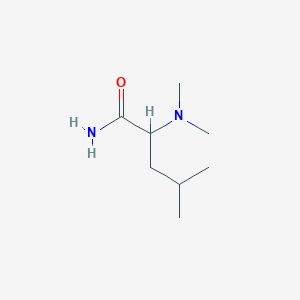
![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)
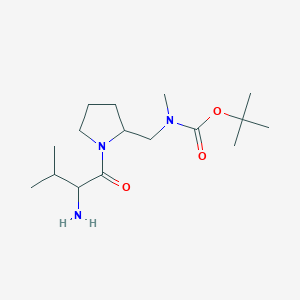
![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)

![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
